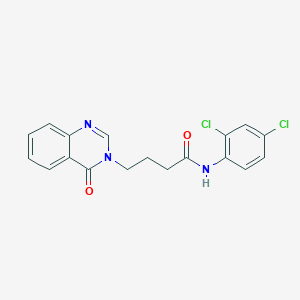![molecular formula C22H25N3OS B7535879 2-(1-methylindol-3-yl)-N-[3-(thiomorpholin-4-ylmethyl)phenyl]acetamide](/img/structure/B7535879.png)
2-(1-methylindol-3-yl)-N-[3-(thiomorpholin-4-ylmethyl)phenyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-methylindol-3-yl)-N-[3-(thiomorpholin-4-ylmethyl)phenyl]acetamide, also known as MIPT, is a chemical compound that has been the subject of scientific research due to its potential applications in the field of medicine. MIPT is a synthetic compound that was first synthesized in the 1980s and has since been studied for its various properties and potential uses.
Mécanisme D'action
The mechanism of action of 2-(1-methylindol-3-yl)-N-[3-(thiomorpholin-4-ylmethyl)phenyl]acetamide is not fully understood, but it is believed to act as a partial agonist at the serotonin 5-HT2A receptor, as well as other receptors in the brain. This results in the modulation of various neurotransmitters and signaling pathways, which can have a range of effects on the body.
Biochemical and Physiological Effects:
2-(1-methylindol-3-yl)-N-[3-(thiomorpholin-4-ylmethyl)phenyl]acetamide has been shown to have a range of biochemical and physiological effects, depending on the dose and route of administration. It has been shown to increase the release of certain neurotransmitters, including dopamine, serotonin, and norepinephrine, which can result in altered mood, perception, and cognition. 2-(1-methylindol-3-yl)-N-[3-(thiomorpholin-4-ylmethyl)phenyl]acetamide has also been shown to have anti-inflammatory and anti-tumor properties, which may be due to its ability to modulate various signaling pathways in the body.
Avantages Et Limitations Des Expériences En Laboratoire
2-(1-methylindol-3-yl)-N-[3-(thiomorpholin-4-ylmethyl)phenyl]acetamide has several advantages as a research tool, including its high affinity for certain receptors in the brain, its ability to modulate neurotransmitters and signaling pathways, and its potential use in the treatment of various neurological disorders and cancer. However, there are also limitations to its use, including the need for further research to fully understand its mechanism of action and potential side effects, as well as the need for careful dosing and administration to avoid toxicity.
Orientations Futures
There are several future directions for research on 2-(1-methylindol-3-yl)-N-[3-(thiomorpholin-4-ylmethyl)phenyl]acetamide, including further studies on its mechanism of action and potential uses in the treatment of various neurological disorders and cancer. Additionally, research could focus on developing more efficient synthesis methods for 2-(1-methylindol-3-yl)-N-[3-(thiomorpholin-4-ylmethyl)phenyl]acetamide, as well as exploring its potential use as a research tool for the study of neurotransmitters and signaling pathways in the brain. Overall, 2-(1-methylindol-3-yl)-N-[3-(thiomorpholin-4-ylmethyl)phenyl]acetamide has shown great potential as a research tool and potential therapeutic agent, and further research is needed to fully understand its properties and potential uses.
Méthodes De Synthèse
2-(1-methylindol-3-yl)-N-[3-(thiomorpholin-4-ylmethyl)phenyl]acetamide can be synthesized through a variety of methods, including the reaction of 1-methylindole-3-carboxylic acid with 3-(thiomorpholin-4-ylmethyl)aniline in the presence of a coupling reagent. Other methods involve the use of different reagents and catalysts, depending on the desired outcome and the specific application.
Applications De Recherche Scientifique
2-(1-methylindol-3-yl)-N-[3-(thiomorpholin-4-ylmethyl)phenyl]acetamide has been studied extensively for its potential applications in the field of medicine, particularly in the treatment of various neurological disorders. It has been shown to have a high affinity for certain receptors in the brain, including the serotonin 5-HT2A receptor, which is involved in the regulation of mood and cognition. 2-(1-methylindol-3-yl)-N-[3-(thiomorpholin-4-ylmethyl)phenyl]acetamide has also been studied for its potential use in the treatment of cancer, as it has been shown to have anti-tumor properties in vitro.
Propriétés
IUPAC Name |
2-(1-methylindol-3-yl)-N-[3-(thiomorpholin-4-ylmethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3OS/c1-24-16-18(20-7-2-3-8-21(20)24)14-22(26)23-19-6-4-5-17(13-19)15-25-9-11-27-12-10-25/h2-8,13,16H,9-12,14-15H2,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPXBGJZEAOFGQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)CC(=O)NC3=CC=CC(=C3)CN4CCSCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-methylindol-3-yl)-N-[3-(thiomorpholin-4-ylmethyl)phenyl]acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[1-Oxo-1-(3-oxo-2,4-dihydroquinoxalin-1-yl)propan-2-yl]piperidine-4-carbonitrile](/img/structure/B7535802.png)
![N-(3,4,6,7,8,8a-hexahydro-1H-pyrrolo[2,1-c][1,4]oxazin-3-ylmethyl)-3,5-difluorobenzamide](/img/structure/B7535808.png)
![2-[(4-Chlorophenyl)methyl]-6-(4-methoxyphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B7535811.png)
![5-fluoro-N-[3-(morpholin-4-yl)propyl]-1H-indole-2-carboxamide](/img/structure/B7535816.png)
![(5-fluoro-1H-indol-2-yl)(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methanone](/img/structure/B7535820.png)
![N-[2-(dimethylamino)quinolin-6-yl]-2-(oxolan-2-ylmethoxy)propanamide](/img/structure/B7535821.png)
![3-(1H-benzimidazol-2-yl)-1-(3-chlorobenzyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B7535847.png)
![3-chloro-N-[2-(1,1-dioxo-1,2-thiazolidin-2-yl)ethyl]-2-fluorobenzenesulfonamide](/img/structure/B7535853.png)
![4-chloro-N-[2-(1,1-dioxo-1,2-thiazolidin-2-yl)ethyl]-2-methylbenzenesulfonamide](/img/structure/B7535856.png)

![1-[2,4-dimethyl-5-[2-(6-methyl-1H-benzimidazol-2-yl)pyrrolidine-1-carbonyl]-1H-pyrrol-3-yl]ethanone](/img/structure/B7535864.png)
![2-[(5-nitropyridin-2-yl)sulfanyl]-1-(10H-phenothiazin-10-yl)ethanone](/img/structure/B7535865.png)
![N-[2-(thiomorpholin-4-ylmethyl)phenyl]acetamide](/img/structure/B7535880.png)
![N-[[1-(benzenesulfonyl)piperidin-4-yl]methyl]-2H-triazole-4-carboxamide](/img/structure/B7535896.png)